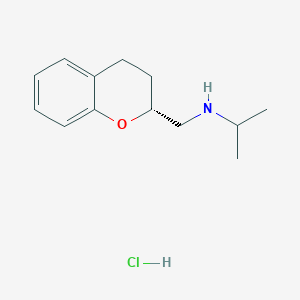

Chroman-2-ylmethyl-isopropyl-amine hydrochloride

CAS No.: 81816-84-4

Cat. No.: VC11670140

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81816-84-4 |

|---|---|

| Molecular Formula | C13H20ClNO |

| Molecular Weight | 241.76 g/mol |

| IUPAC Name | N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO.ClH/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15-12;/h3-6,10,12,14H,7-9H2,1-2H3;1H/t12-;/m1./s1 |

| Standard InChI Key | BAJIZWIYVUZSAE-UTONKHPSSA-N |

| Isomeric SMILES | CC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl |

| SMILES | CC(C)NCC1CCC2=CC=CC=C2O1.Cl |

| Canonical SMILES | CC(C)NCC1CCC2=CC=CC=C2O1.Cl |

Introduction

Structural and Chemical Identification

Molecular Architecture

Chroman-2-ylmethyl-isopropyl-amine hydrochloride consists of a benzopyran-derived chroman ring (3,4-dihydro-2H-chromene) linked via a methylene group to an isopropylamine moiety, which is protonated as a hydrochloride salt. The stereochemistry at the C2 position of the chroman ring is specified as -configuration, as denoted by the IUPAC name: N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine hydrochloride .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 241.76 g/mol | |

| SMILES Notation | CC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl | |

| InChI Key | BAJIZWIYVUZSAE-UTONKHPSSA-N | |

| Topological Polar Surface Area | 21.3 Ų |

Spectroscopic Characterization

The compound’s structural elucidation relies on advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons (δ 6.8–7.2 ppm for the chroman ring), methylene groups adjacent to the amine (δ 2.6–3.1 ppm), and isopropyl methyl resonances (δ 1.0–1.2 ppm) .

-

Mass Spectrometry: The exact mass of 241.1233420 Da corresponds to the molecular ion peak () in high-resolution mass spectra .

Synthesis and Manufacturing

Traditional Synthetic Routes

The parent amine, N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine, is typically synthesized through nucleophilic substitution or reductive amination. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. For example:

-

Reductive Amination: Reacting 2-chromanmethyl ketone with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.

-

Salt Formation: Protonation of the free amine using hydrogen chloride gas in ethyl acetate or methyl tert-butyl ether .

Enzymatic Approaches

Recent patents describe laccase-catalyzed biosynthesis of amine derivatives under mild conditions (38–40°C), offering an eco-friendly alternative to conventional methods. While primarily applied to isopropylamine synthesis, this methodology could be adapted for chroman-2-ylmethyl-isopropyl-amine production by modifying substrate specificity .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility compared to the free base. Key stability considerations include:

-

pH Sensitivity: Degradation may occur under strongly basic conditions due to deprotonation of the amine.

-

Thermal Stability: Decomposition observed above 200°C, necessitating storage at 2–8°C .

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 | |

| LogP (Predicted) | 2.1 |

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: For designing antidepressants or neuroprotective agents.

-

Prodrug Potential: Ester derivatives to enhance blood-brain barrier penetration.

Industrial Uses

-

Chiral Catalyst: As a ligand in asymmetric synthesis due to its stereochemical purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume